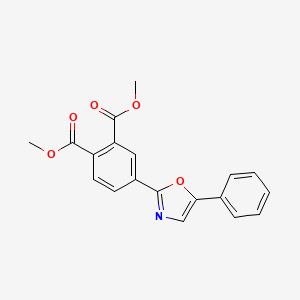

![molecular formula C20H18ClN3O3 B5507425 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide belongs to a class of compounds with potential significance in various fields, including organic chemistry and pharmaceuticals. Its structure suggests interactions and reactivities that merit detailed exploration through synthesis analysis, structural examination, and property assessments.

Synthesis Analysis

The synthesis of compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide typically involves multi-step reactions starting from quinoline derivatives. A relevant study outlines the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines through condensation and cyclization reactions starting from 8-hydroxyquinoline derivatives Saeed et al., 2014.

Molecular Structure Analysis

The molecular structure of compounds akin to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide is often analyzed using spectroscopic techniques and X-ray crystallography. For instance, the structure of a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff base, was characterized by 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction Li Jia-ming, 2009.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide have been explored in various studies. Research has focused on synthesizing various quinoline and benzohydrazide derivatives due to their potential biological activities. For example, the synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization processes leading to compounds with potential pharmaceutical applications (Stuart et al., 1987). Additionally, the preparation of quinoline-3-carbaldehyde hydrazones incorporating a 1,2,4-triazole or benzotriazole moiety has been investigated for their cytotoxic properties, highlighting the chemical versatility and potential therapeutic value of these compounds (Korcz et al., 2018).

Biological and Pharmacological Activities

Compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide have shown a range of biological activities. The anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety has been evaluated, with some compounds showing significant efficacy against neuroblastoma and breast adenocarcinoma cell lines, indicating their potential as cancer therapeutic agents (Bingul et al., 2016). Another study focused on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, suggesting the analgesic potential of these compounds (Saad et al., 2011).

Chemical Sensing Applications

Quinoline derivatives have also been explored for their utility in chemical sensing. A study on a quinoline-containing acetyl hydrazone demonstrated its use as an optical chemosensor for Zn2+, showcasing the compound's potential in environmental and biological monitoring (Wu et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-12-5-4-6-13-9-15(19(21)23-18(12)13)11-22-24-20(25)14-7-8-16(26-2)17(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHGZSFNDNYQMF-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)